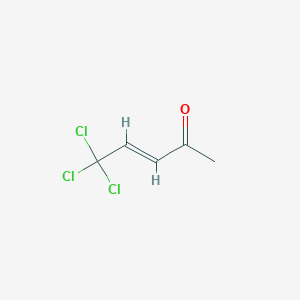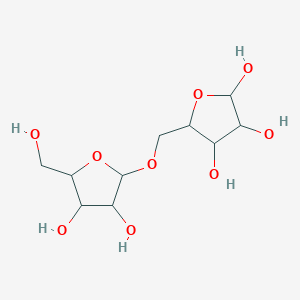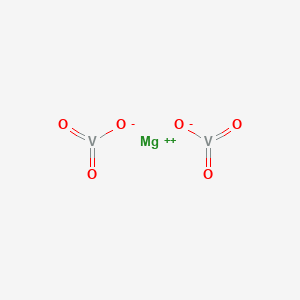
Magnesium;oxido(dioxo)vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;oxido(dioxo)vanadium is a compound that consists of magnesium, vanadium, and oxygenThe compound is part of the broader family of vanadium oxides, which are notable for their diverse oxidation states and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium;oxido(dioxo)vanadium can be synthesized through various methods. One common approach involves the solid-state reaction between magnesium oxide and vanadium pentoxide. The reaction typically occurs at high temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrothermal methods. This approach allows for better control over the particle size and morphology of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of other reactants.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, such as halides or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions can produce lower oxidation state vanadium species .
Aplicaciones Científicas De Investigación
Magnesium;oxido(dioxo)vanadium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of magnesium;oxido(dioxo)vanadium involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and energy storage. The compound can interact with various molecular targets, including enzymes and cellular components, through its redox-active vanadium centers. These interactions can lead to the activation or inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Vanadium Pentoxide (V2O5): Known for its high catalytic activity in oxidation reactions.
Vanadium Dioxide (VO2): Notable for its reversible metal-to-insulator phase transition.
Magnesium Vanadate (Mg3V2O8): Studied for its luminescent properties and potential use in energy storage.
Uniqueness: Magnesium;oxido(dioxo)vanadium stands out due to its combination of magnesium and vanadium, which imparts unique electrochemical properties. This makes it particularly suitable for applications in rechargeable batteries and catalysis, where both high redox activity and structural stability are required .
Propiedades
Fórmula molecular |
MgO6V2 |
|---|---|
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
magnesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Mg.6O.2V/q+2;;;;;2*-1;; |
Clave InChI |
UQTWTHDGOFVKGC-UHFFFAOYSA-N |
SMILES canónico |
[O-][V](=O)=O.[O-][V](=O)=O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
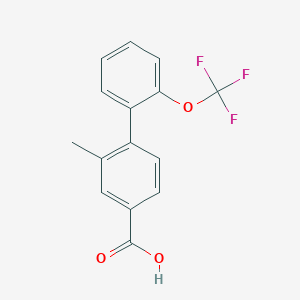
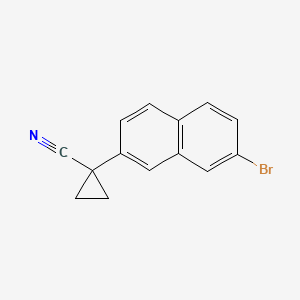
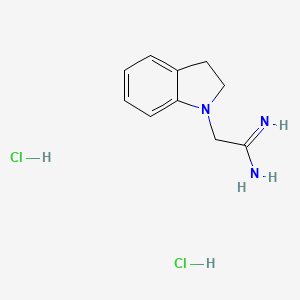
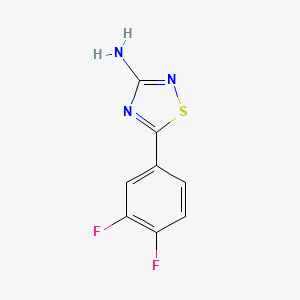
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)

